molecular formula C11H14N2O2 B1373317 (r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one CAS No. 1217732-05-2

(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one

Cat. No. B1373317
M. Wt: 206.24 g/mol
InChI Key: NXDCDOCTAAVZFK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one” is also known as 4-(Boc-amino)benzylamine. It is an organic compound with the empirical formula C12H18N2O2 .


Molecular Structure Analysis

The molecular weight of this compound is 222.28. Its structure can be represented by the SMILES string CC(C)(C)OC(=O)Nc1ccc(CN)cc1 . This indicates that the compound contains a tert-butyl group (CC©©), an oxazolidinone ring (OC(=O)N), and a benzyl group with an aminomethyl substituent (c1ccc(CN)cc1).


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 107-113 °C. It has a density of 0.952 g/mL at 25 °C .

Scientific Research Applications

Hydrogen Bonding and π-π Stacking Interactions

Oxazolidin-2-ones, including variants like (R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one, are extensively studied for their hydrogen bonding and π-π stacking interactions. These interactions are crucial in understanding molecular structures and designing new compounds. A study by Nogueira et al. (2015) highlights the weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015).

Use as Chiral Auxiliaries

These compounds are also recognized for their role as chiral auxiliaries in stereoselective reactions. Davies and Sanganee (1995) demonstrated the effectiveness of 4-substituted-5,5-dimethyl oxazolidin-2-ones as chiral auxiliaries in enolate alkylations and Michael additions (Davies & Sanganee, 1995). Another study by the same authors in 1999 explored the 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one for asymmetric synthesis (Davies, Sanganee, & Szolcsányi, 1999).

Photophysical Properties

Kumari et al. (2016) investigated the photophysical properties of a Schiff base derived from 4-(4-aminobenzyl)oxazolidin-2-one, revealing potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).

Applications in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus is a significant framework in synthetic organic chemistry, with diverse applications ranging from protective groups for 1,2-aminoalcohols to roles in asymmetric synthesis. Zappia et al. (2007) provide a comprehensive overview of the construction of this five-member ring (Zappia et al., 2007).

Stereoelectronic Effects

Bertolasi et al. (1990) discussed the exo-anomeric stereoelectronic effect in cyclic orthoester aminals from X-ray structural data on 2-amino-1,3-oxazolidin-4-one derivatives (Bertolasi et al., 1990).

Foldamer Synthesis

Lucarini and Tomasini (2001) described the synthesis of oligomers from trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, highlighting their potential as pseudoprolines controlling peptide bond formation (Lucarini & Tomasini, 2001).

Reactivity Studies

Marcantoni et al. (2002) explored the reactivity of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, demonstrating their use in stereoselective allylation reactions (Marcantoni, Mecozzi, & Petrini, 2002).

Synthesis of Oxazolidin-2-one Derivatives

Fujisaki, Abe, and Sumoto (2005) presented a method for synthesizing oxazolidin-2-one derivatives with β-aminoalanines, contributing to the field of antibacterial drug research (Fujisaki, Abe, & Sumoto, 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

(4R)-4-[[4-(aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-9-3-1-8(2-4-9)5-10-7-15-11(14)13-10/h1-4,10H,5-7,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCDOCTAAVZFK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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